molecular formula C10H6FNO2 B2386048 8-Fluoroquinoline-4-carboxylic acid CAS No. 215801-73-3

8-Fluoroquinoline-4-carboxylic acid

Cat. No.: B2386048
CAS No.: 215801-73-3
M. Wt: 191.161
InChI Key: LJQYQWOPXLPHDV-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinoline-4-carboxylic acid are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, and repair in bacteria . By inhibiting these enzymes, this compound disrupts critical cellular processes in bacteria .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of this compound likely involves a two-step process: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling and relaxation of DNA, processes that are necessary for DNA replication and transcription . This disruption leads to the accumulation of DNA damage, breakage, and ultimately, bacterial cell death .

Pharmacokinetics

Fluoroquinolones, the class of compounds to which this compound belongs, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA processes in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents DNA replication and transcription, leading to DNA damage and breakage . This results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s metabolism and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate, can be used to produce quinoline-2,4-dicarboxylic acid derivatives . Another method includes the direct fluorination of quinoline derivatives using fluorinating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8-position enhances its biological activity and makes it a valuable precursor for the synthesis of various biologically active compounds .

Properties

IUPAC Name

8-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQYQWOPXLPHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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